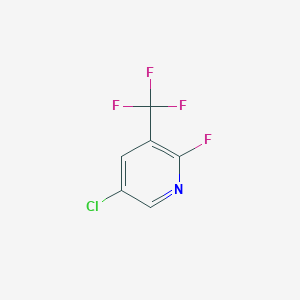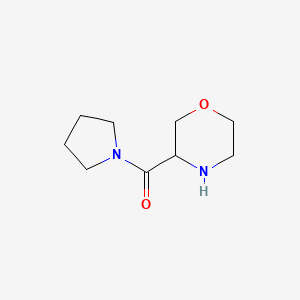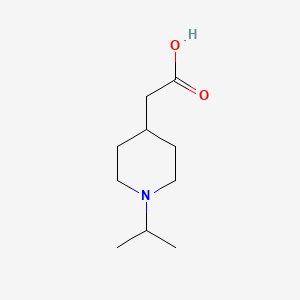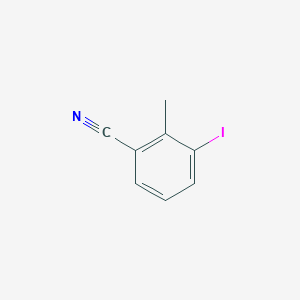
4-氯-2-异丙氧基苯胺
概述
描述
4-Chloro-2-isopropoxyaniline: is an organic compound with the molecular formula C9H12ClNO . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the 4-position and an isopropoxy group at the 2-position. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research.
科学研究应用
4-Chloro-2-isopropoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
Similar compounds are known to target the respiratory system .
Mode of Action
It’s worth noting that related compounds often interact with their targets through processes such as oxidative addition and transmetalation .
Biochemical Pathways
For instance, 2-chloro-4-nitrophenol is degraded via the 1,2,4-benzenetriol pathway in certain bacterial strains .
Result of Action
Related compounds have been observed to produce second harmonic generation (shg) that is 2 times higher than that obtained from potassium dihydrogen phosphate (kdp) upon irradiation with an 800 nm laser beam .
Action Environment
The action of 4-Chloro-2-isopropoxyaniline can be influenced by various environmental factors. For instance, the degradation of similar compounds has been observed to be more efficient under certain conditions, such as specific pH levels and power dissipation .
生化分析
Biochemical Properties
4-Chloro-2-isopropoxyaniline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as transferases, hydrolases, and oxidoreductases . These interactions often involve the formation of covalent bonds, which can lead to the modification of protein structures and functions. For instance, 4-Chloro-2-isopropoxyaniline can act as a substrate for certain enzymes, leading to the formation of enzyme-substrate complexes that alter the enzyme’s activity.
Cellular Effects
The effects of 4-Chloro-2-isopropoxyaniline on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, 4-Chloro-2-isopropoxyaniline can modulate the activity of signaling molecules, leading to changes in cellular responses. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Molecular Mechanism
At the molecular level, 4-Chloro-2-isopropoxyaniline exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding often involves the formation of covalent bonds, which can result in the modification of the enzyme’s active site and alter its catalytic activity. Furthermore, 4-Chloro-2-isopropoxyaniline can influence gene expression by interacting with DNA and RNA, leading to changes in the transcription and translation processes.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-Chloro-2-isopropoxyaniline in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may have different biological activities . Long-term exposure to 4-Chloro-2-isopropoxyaniline can result in changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of 4-Chloro-2-isopropoxyaniline vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes, including toxic or adverse effects . Studies have shown that there is a threshold dose above which 4-Chloro-2-isopropoxyaniline can cause cellular damage and disrupt normal physiological processes. It is essential to determine the optimal dosage to minimize adverse effects while maximizing its potential benefits.
Metabolic Pathways
4-Chloro-2-isopropoxyaniline is involved in several metabolic pathways, including those related to its degradation and detoxification . It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and subsequent breakdown into metabolites. These metabolic processes can affect the overall metabolic flux and the levels of various metabolites within the cell.
Transport and Distribution
The transport and distribution of 4-Chloro-2-isopropoxyaniline within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of 4-Chloro-2-isopropoxyaniline across cellular membranes and its accumulation in specific cellular compartments. The distribution of 4-Chloro-2-isopropoxyaniline can influence its biological activity and its interactions with other biomolecules.
Subcellular Localization
The subcellular localization of 4-Chloro-2-isopropoxyaniline is critical for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of 4-Chloro-2-isopropoxyaniline can affect its interactions with other biomolecules and its overall biological activity.
准备方法
Synthetic Routes and Reaction Conditions: One of the common synthetic routes for preparing 4-Chloro-2-isopropoxyaniline involves the reaction of 4-chloro-2-fluoronitrobenzene with caesium carbonate in 2-propanol. The mixture is heated at 60°C for 24 hours. The resulting product, 4-chloro-1-nitro-2-(propan-2-yloxy)benzene, is then reduced using iron powder in acetic acid at 50°C for 1 hour to yield 4-Chloro-2-isopropoxyaniline .
Industrial Production Methods: Industrial production methods for 4-Chloro-2-isopropoxyaniline typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions: 4-Chloro-2-isopropoxyaniline undergoes various chemical reactions, including:
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Iron powder in acetic acid is commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products:
Reduction: The major product is 4-Chloro-2-isopropoxyaniline.
Substitution: Depending on the nucleophile used, various substituted aniline derivatives can be formed.
相似化合物的比较
- 4-Chloro-2-methoxyaniline
- 4-Chloro-2-ethoxyaniline
- 4-Chloro-2-propoxyaniline
Comparison: 4-Chloro-2-isopropoxyaniline is unique due to the presence of the isopropoxy group, which provides distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and applications in different fields .
属性
IUPAC Name |
4-chloro-2-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBDGXBTHGJVKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














